Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide
Description
分子结构与同分异构体研究
该化合物的核心结构包含以下关键部分:
- 1,3-噻二唑环 :含硫和氮原子,形成共轭杂环系统,具有平面结构和π-共轭特性。
- 甲氧羰基酯基团 :连接在噻二唑的4位,表现出强电子吸引效应。
- 3-(氨基甲基)苯基 :通过单键连接于噻二唑的2位,苯环上氨基甲基基团位于间位(meta位置)。
分子式与同分异构体
- 分子式 :C₁₂H₁₃BrN₂O₂S(含HBr盐);C₁₂H₁₂N₂O₂S(游离碱)。
- 同分异构体 :目前未报告该化合物的结构异构体,但苯环上氨基甲基基团的位置(邻、间、对位)理论上可能引入异构体。实际合成中,选择性取向可能由反应条件决定。
| 参数 | 游离碱 (C₁₂H₁₂N₂O₂S) | 盐形式 (C₁₂H₁₃BrN₂O₂S) |
|---|---|---|
| 摩尔质量 | 248.30 g/mol | 329.21 g/mol |
| SMILES | COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN | COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN·Br |
| InChIKey | CGFBMESAZILILR-UHFFFAOYSA-N | YAMVSQGYPSYQLQ-UHFFFAOYSA-N |
物理化学性质(熔点、溶解度、光谱特征)
熔点与溶解度
- 熔点 :未直接报道,但类似化合物(如甲氧羰基噻二唑衍生物)的熔点范围通常为160–200°C。
- 溶解度 :游离碱可能在有机溶剂(如乙酸乙酯、甲醇)中溶解,盐形式因HBr的存在更易溶于极性溶剂(如水、乙醇)。
光谱特征
- 核磁共振(NMR)
| 光谱区域 | 峰值(游离碱) | 峰值(盐形式) |
|---|---|---|
| ¹H NMR | δ 3.8 (OCH₃) | δ 2.6–3.0 (CH₂NH₃⁺) |
| ¹³C NMR | δ 165–170 (C=O) | δ 160–165 (C=O) |
| IR | 1710–1740 cm⁻¹ | 3300–3500 cm⁻¹ |
晶体学与空间构象分析
空间构象
- 噻二唑环 :平面结构,硫和氮原子的孤对电子形成共轭体系,限制环的扭曲。
- 甲氧羰基酯基团 :与噻二唑的C4原子共轭,形成稳定的电子环境。
- 3-(氨基甲基)苯基 :苯环与噻二唑环之间存在自由旋转,但空间位阻可能限制其转动。
晶体学缺失
目前未公开该化合物的单晶X射线衍射数据,但类似噻二唑衍生物(如4-甲基噻二唑-2-二硫酸盐甲酯)的晶胞参数显示:
分子间作用与晶体包装模式
分子间作用
- 氢键 :氨基甲基中的NH₂与甲氧羰基酯的O=C=O形成氢键(N–H···O)。
- 离子作用 :盐形式的Br⁻与质子化的NH₃⁺形成离子键(N–H···Br⁻)。
- 范德华力 :甲氧基、苯环和噻二唑环之间的非极性相互作用稳定晶格。
晶体包装假设
- 层状结构 :NH₂基团与邻近分子的C=O形成层状氢键网络。
- 柱状堆叠 :苯环间的π–π堆叠可能影响晶体密度。
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13;/h2-5,7H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVSQGYPSYQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction. The aminomethyl group is introduced via a nucleophilic substitution reaction, and the carboxylate ester is formed through esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of appropriate thiazole derivatives with aminomethyl phenyl compounds. Various methods have been explored to optimize yields and purity, including solvent-free conditions and microwave-assisted synthesis. Characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar thiazole structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Research has shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Molecular docking studies suggest that these compounds interact with specific targets involved in cancer cell growth regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications to the thiazole ring or the phenyl substituents can significantly influence their biological activity. For example:
- The presence of electron-donating groups on the phenyl ring has been linked to enhanced anticancer activity.
- Substituents at specific positions on the thiazole ring can affect both antimicrobial and anticancer properties, highlighting the importance of careful structural design in drug development .
Potential Therapeutic Uses
Given its promising biological activities, this compound may have potential applications in:
- Antimicrobial Therapy: As a candidate for developing new antibiotics to combat resistant strains of bacteria.
- Cancer Treatment: As a lead compound for further development into anticancer agents targeting specific pathways in tumorigenesis.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives:
- A study found that a series of thiazole compounds exhibited varying degrees of antimicrobial activity against common pathogens, suggesting that modifications could enhance efficacy .
- Another investigation focused on the anticancer properties of thiazole derivatives against different cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrochloride
- Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate sulfate
Uniqueness
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Biological Activity
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNOS
- CAS Number : 118452-04-3
The thiazole ring is a notable feature that contributes to its biological activity, particularly in drug design and development.
Antitumor Activity
This compound has shown promising antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- HT29 (colon cancer)
Table 1 summarizes the IC values observed in these studies:
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole moiety can enhance cytotoxic activity. For example, the presence of electron-donating groups on the phenyl ring significantly increases potency against tumor cells .
The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. Studies suggest that this compound interacts with specific cellular pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Bcl-2 . Molecular docking studies have revealed that the compound binds effectively to key proteins involved in cell survival and proliferation.
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Klebsiella pneumoniae | 16 |
The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study on Antitumor Activity
A recent study evaluated the efficacy of this compound in xenograft mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The findings highlighted its effectiveness in inhibiting growth at lower concentrations than conventional antibiotics, indicating a potential avenue for treating resistant infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example:
- Step 1 : Condensation of 3-(aminomethyl)benzaldehyde derivatives with methyl thioglycolate to form the thiazole core.
- Step 2 : Esterification of the carboxylate group using methanol under acidic conditions.
- Step 3 : Hydrobromide salt formation via treatment with HBr in a polar solvent (e.g., ethanol) .
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- NMR : ¹H NMR to verify aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.2 ppm); ¹³C NMR for carbonyl (δ ~165 ppm) and thiazole carbons .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ for C₁₂H₁₃N₃O₂S·HBr: calc. 342.01, observed 342.00) .
Q. What are the solubility properties of this hydrobromide salt?
- Methodological Answer :
- Polar solvents : Highly soluble in DMSO, methanol, and water (due to ionic hydrobromide).
- Non-polar solvents : Poor solubility in hexane or chloroform.
- Note : Hygroscopic nature requires storage in anhydrous conditions with desiccants (e.g., silica gel) to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole ring formation?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis (as in ) to accelerate cyclization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- By-product Mitigation : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted aldehydes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Impurity Profiling : Use HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to confirm compound purity >98% (see for regulated methods) .
- Mechanistic Studies : Employ molecular docking (as in ) to validate target binding vs. off-target effects .
Q. How can hygroscopicity challenges be addressed in formulation studies?
- Methodological Answer :
- Lyophilization : Convert the hydrobromide salt to a stable lyophilized powder for long-term storage .
- Co-crystallization : Explore co-formers (e.g., succinic acid) to reduce hygroscopicity while maintaining bioavailability .
Q. What analytical methods distinguish this compound from structurally similar thiazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
